4-methoxy-N-(2-thienylmethyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(2-thienylmethyl)benzenesulfonamide, commonly known as MTBSTFA, is a chemical compound that is widely used in scientific research. It is a derivative of benzenesulfonamide and is primarily used as a derivatization agent for gas chromatography-mass spectrometry (GC-MS) analysis. MTBSTFA is a colorless, odorless, and stable compound that is soluble in a wide range of organic solvents.
Mechanism of Action
MTBSTFA reacts with polar and acidic compounds through a process called silylation. Silylation involves the replacement of polar or acidic functional groups with trimethylsilyl (TMS) groups, which are more volatile and less polar. This reaction occurs in the presence of a catalyst such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically carried out at elevated temperatures, ranging from 60°C to 80°C, for several hours.
Biochemical and Physiological Effects
MTBSTFA does not have any known biochemical or physiological effects, as it is primarily used as a derivatization agent for 4-methoxy-N-(2-thienylmethyl)benzenesulfonamide analysis. However, it is important to note that MTBSTFA is a potentially hazardous compound and should be handled with care. It is a skin and eye irritant and can cause respiratory irritation if inhaled. It should be used in a well-ventilated area and appropriate personal protective equipment, such as gloves and goggles, should be worn.
Advantages and Limitations for Lab Experiments
MTBSTFA has several advantages as a derivatization agent for 4-methoxy-N-(2-thienylmethyl)benzenesulfonamide analysis. It is a stable and highly reactive compound that can silylate a wide range of polar and acidic compounds. It is also easy to use and can be used in a variety of sample matrices. However, MTBSTFA has some limitations as well. It is not suitable for the analysis of non-polar compounds and can lead to the formation of unwanted by-products if not used properly. It is also a relatively expensive reagent compared to other derivatization agents.
Future Directions
There are several future directions for the use of MTBSTFA in scientific research. One area of interest is the development of new silylation reagents that can be used for the analysis of non-polar compounds. Another area of interest is the development of new analytical techniques that can be used in conjunction with MTBSTFA derivatization to improve the sensitivity and selectivity of 4-methoxy-N-(2-thienylmethyl)benzenesulfonamide analysis. Additionally, there is a need for further research into the potential health and environmental effects of MTBSTFA and other silylation reagents.
Synthesis Methods
MTBSTFA is synthesized by reacting 4-methoxybenzenesulfonyl chloride with 2-thienylmethylamine in the presence of a base such as triethylamine. The reaction yields MTBSTFA as a white solid that is purified through recrystallization or column chromatography. The purity of the final product is typically determined using high-performance liquid chromatography (HPLC) or 4-methoxy-N-(2-thienylmethyl)benzenesulfonamide analysis.
Scientific Research Applications
MTBSTFA is widely used in scientific research as a derivatization agent for 4-methoxy-N-(2-thienylmethyl)benzenesulfonamide analysis. It is used to convert polar and acidic compounds into more volatile and less polar derivatives, making them easier to detect and analyze. MTBSTFA is particularly useful for analyzing compounds such as amino acids, fatty acids, steroids, and carbohydrates. It is also used in the analysis of environmental samples, food samples, and biological samples.
properties
Molecular Formula |
C12H13NO3S2 |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H13NO3S2/c1-16-10-4-6-12(7-5-10)18(14,15)13-9-11-3-2-8-17-11/h2-8,13H,9H2,1H3 |
InChI Key |
LPTNMIMKCBXFQJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2 |
Origin of Product |
United States |
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